molecular formula C13H23N3S B1385942 [3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine CAS No. 1042608-39-8

[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine

Cat. No.: B1385942
CAS No.: 1042608-39-8
M. Wt: 253.41 g/mol
InChI Key: GCLJXQCIRDXXRK-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)propylamine: is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including drug discovery, catalyst development, and material science exploration.

Preparation Methods

The synthesis of 3-(4-Methylpiperazin-1-yl)propylamine involves multiple steps. One common synthetic route includes the reaction of 4-methylpiperazine with 3-chloropropylamine to form an intermediate, which is then reacted with 2-thienylmethyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial production methods for this compound are not widely documented, but the synthesis can be scaled up using similar reaction conditions with appropriate adjustments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Methylpiperazin-1-yl)propylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or thienyl groups can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry: The compound is valuable in the development of new catalysts and materials due to its unique structure and reactivity. Biology: It is used in biological research to study its effects on various biological systems and pathways. Medicine: Industry: It is used in the synthesis of advanced materials and as a precursor in various industrial processes.

Comparison with Similar Compounds

    3-(4-Methylpiperazin-1-yl)propylamine: derivatives with different substituents on the piperazine or thienyl groups.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides .

Uniqueness: The uniqueness of 3-(4-Methylpiperazin-1-yl)propylamine lies in its specific combination of the piperazine and thienyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3S/c1-15-7-9-16(10-8-15)6-3-5-14-12-13-4-2-11-17-13/h2,4,11,14H,3,5-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLJXQCIRDXXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
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[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
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[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
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[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
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[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine
Reactant of Route 6
[3-(4-Methylpiperazin-1-yl)propyl](2-thienylmethyl)amine

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